molecular formula C16H16N2O3S B2598698 N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide CAS No. 921812-25-1

N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide

Cat. No.: B2598698
CAS No.: 921812-25-1
M. Wt: 316.38
InChI Key: RYIPJIYCVUOLJE-UHFFFAOYSA-N
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Description

N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide is a chemical compound designed for research applications, featuring a 2-oxoindoline scaffold linked to a phenylethanesulfonamide group. This structure is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The 2-oxoindoline (oxindole) core is a privileged structure in drug discovery, known for its ability to mimic the ATP-binding site of various kinase receptors, a mechanism exploited by several approved therapeutics . Compounds based on this scaffold have demonstrated potent inhibitory activity against key oncogenic targets, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), which are critical pathways in tumor angiogenesis and cancer cell proliferation . The incorporation of the sulfonamide functional group is a common strategy to modulate the compound's physicochemical properties and enhance its binding affinity to enzymatic targets . Researchers can utilize this compound as a key intermediate or a novel chemical entity in projects aimed at synthesizing new anti-proliferative agents. Its potential applications include in vitro enzymatic assays, cell-based viability studies (e.g., using MCF-7 breast cancer or HCT116 colon cancer cell lines), and as a building block for constructing more complex molecular architectures . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-16-11-13-10-14(6-7-15(13)17-16)18-22(20,21)9-8-12-4-2-1-3-5-12/h1-7,10,18H,8-9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIPJIYCVUOLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide typically involves the condensation of 5-aminooxindole with methanesulfonyl chloride to form N-(2-oxoindolin-5-yl)methanesulfonamide . This intermediate can then be further reacted with phenylethylamine under appropriate conditions to yield the target compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonic acids or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as Src kinase, which plays a role in cell signaling pathways related to cancer cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities between N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide and related compounds:

Compound Name Core Structure Sulfonamide Substituent Additional Modifications Key References
Target Compound 2-Oxoindoline 2-Phenylethane None Synthesis inferred from
4-Methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide (2 ) 2-Oxoindoline 4-Methylbenzene None
FC85 2-Oxoindoline 4-Methylbenzene (Z)-Imidazole-5-carboxaldehyde adduct
N-(2-oxoindolin-5-yl)methanesulfonamide (19 ) 2-Oxoindoline Methane None
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine at C3, phenyl group Phthalimide ring
Isatin-thiosemicarbazide derivatives 2,3-Dioxoindole (Isatin) Thiosemicarbazide Mannich bases with secondary amines

Key Observations :

  • Sulfonamide Substituents : The phenylethane group in the target compound introduces steric bulk and lipophilicity, which may enhance binding to hydrophobic pockets in biological targets compared to smaller substituents (e.g., methane in 19 ) .
  • Core Modifications : Compounds like FC85 and isatin derivatives replace or extend the 2-oxoindoline core. FC85’s imidazole adduct enables π-π stacking interactions, while isatin’s additional ketone group (2,3-dioxoindole) alters electronic properties .
  • Biological Implications : The sulfonamide group in 2 and FC85 is critical for apoptosis induction in cancer cells, whereas the phthalimide core in 3-chloro-N-phenyl-phthalimide is tailored for polymer synthesis .

Activity Trends :

  • Sulfonamide Derivatives : Compounds like FC85 and 19 demonstrate targeted anticancer effects, with FC85 acting synergistically with MDM2 inhibitors .
  • Isatin Derivatives : Structural flexibility (e.g., thiosemicarbazide Mannich bases) broadens therapeutic scope to antiviral applications .

Biological Activity

N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide is a compound belonging to the class of indolin-2-one derivatives, which are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features an indolin-2-one core coupled with a phenylethanesulfonamide group. The synthesis typically involves the condensation of 5-aminooxindole with methanesulfonyl chloride, leading to the formation of the sulfonamide derivative. The unique structure allows for interaction with various biological targets, making it a candidate for drug discovery.

Anticancer Properties

This compound has been shown to exhibit significant anticancer activity. Research indicates that it functions as an inhibitor of Src kinase, a critical enzyme in cell signaling pathways associated with cancer cell proliferation and survival. By inhibiting Src kinase, this compound may impede tumor growth and metastasis.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have indicated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism behind its antimicrobial activity is thought to involve disruption of bacterial cell wall synthesis or function.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. This property could make it beneficial in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Src Kinase Inhibition : The compound inhibits Src kinase, which plays a pivotal role in various signaling pathways involved in cancer progression.
  • Antimicrobial Action : It may interfere with essential bacterial processes, contributing to its effectiveness as an antimicrobial agent.
  • Anti-inflammatory Pathways : The compound modulates inflammatory cytokine production, thereby reducing inflammation.

Study 1: Anticancer Efficacy

In a recent study involving various cancer cell lines, this compound exhibited IC50 values indicating potent anticancer activity. For example:

Cell LineIC50 (μM)
MCF7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

These results suggest that the compound effectively inhibits cell proliferation across multiple cancer types.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The findings indicate that this compound possesses significant antimicrobial properties.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundBiological ActivityNotable Features
N-(1-methyl-2-oxoindolin-5-yl)acetamideAnticancerTargets similar pathways
N-(3-substituted-benzylidene) derivativesAntimicrobial and anticancerVarying substituents affect efficacy

This comparison highlights the unique attributes of this compound while showcasing its potential as a versatile therapeutic agent.

Q & A

Q. What are the established synthetic routes for N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide, and what critical reaction conditions optimize yield and purity?

Methodological Answer: Synthesis typically involves sequential functionalization of the indolinone and sulfonamide moieties. Key steps include:

  • Sulfonylation : Reacting 5-amino-2-oxoindoline with phenylethanesulfonyl chloride in a polar aprotic solvent (e.g., DMF or dioxane) under nitrogen, using a base like triethylamine to scavenge HCl .
  • Purification : Recrystallization from ethanol/water or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Yield optimization requires strict temperature control (0–5°C during sulfonylation) and stoichiometric excess of sulfonyl chloride (1.2–1.5 equiv) .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity and purity?

Methodological Answer:

  • 1H/13C-NMR : Assign peaks using DMSO-d6 as solvent. Key signals:
    • Indolinone carbonyl at δ ~170–175 ppm (13C-NMR).
    • Sulfonamide protons (NH) at δ ~10–11 ppm (1H-NMR, broad singlet) .
  • FTIR : Confirm sulfonamide S=O stretching at 1320–1350 cm⁻¹ and indolinone C=O at ~1670–1690 cm⁻¹ .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

Methodological Answer: Discrepancies often arise from:

  • Assay conditions : Variability in cell lines (e.g., HeLa vs. MCF-7), incubation times, or compound solubility (use DMSO ≤0.1% to avoid cytotoxicity) .
  • Data normalization : Use internal controls (e.g., β-actin in Western blots) and replicate experiments (n ≥ 3). For IC50 conflicts, validate via orthogonal assays (e.g., SPR binding vs. enzymatic inhibition) .

Q. What experimental strategies are recommended for elucidating molecular targets and mechanisms of action in cancer models?

Methodological Answer:

  • Target identification :
    • Chemical proteomics : Use biotinylated derivatives for pull-down assays coupled with LC-MS/MS .
    • Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Mechanistic studies :
    • Apoptosis assays : Annexin V/PI staining with flow cytometry.
    • Pathway analysis : RNA-seq or phosphoproteomics to map signaling perturbations (e.g., PI3K/AKT inhibition) .

Q. How can SAR studies be systematically designed to optimize pharmacological profiles of derivatives?

Methodological Answer:

  • Substituent variation : Modify the phenyl ring (e.g., electron-withdrawing groups at para positions) to enhance metabolic stability .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding to carbonic anhydrase IX, a common sulfonamide target .
  • In vitro ADMET : Prioritize derivatives with logP < 3.5 (to reduce hepatotoxicity) and human microsomal stability >60% .

Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic (PK) studies : Measure plasma half-life (t1/2) and bioavailability in rodent models. Poor in vivo activity may stem from rapid clearance (CYP3A4 metabolism) .
  • Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl) to improve oral absorption .
  • Tissue distribution : Radiolabel the compound (14C or 3H) to quantify accumulation in target organs .

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